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molecular formula C6H10O2S2 B1617448 Methyl 1,3-dithiane-2-carboxylate CAS No. 56579-84-1

Methyl 1,3-dithiane-2-carboxylate

Cat. No. B1617448
M. Wt: 178.3 g/mol
InChI Key: KAXSFBNZPWBKDH-UHFFFAOYSA-N
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Patent
US04321197

Procedure details

Dissolve 192 g (1 mole) of ethyl 1,3-dithiane-2-carboxylate in 1 L of methanol and add 5 ml of concentrated hydrochloric acid. Stir at room temperature for 18 hours. Neutralize the mixture with 1 N sodium hydroxide and remove the methanol under reduced pressure. Take up the residue in 1 L of ether, wash with water, dry over magnesium sulfate and evaporate. Distil the residue under reduced pressure to obtain methyl-1,3-dithiane-2-carboxylate.
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][CH2:4][S:3][CH:2]1[C:7]([O:9][CH2:10]C)=[O:8].Cl>CO>[CH3:10][O:9][C:7]([CH:2]1[S:3][CH2:4][CH2:5][CH2:6][S:1]1)=[O:8]

Inputs

Step One
Name
Quantity
192 g
Type
reactant
Smiles
S1C(SCCC1)C(=O)OCC
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Neutralize the mixture with 1 N sodium hydroxide and remove the methanol under reduced pressure
WASH
Type
WASH
Details
wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Distil the residue under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(=O)C1SCCCS1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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